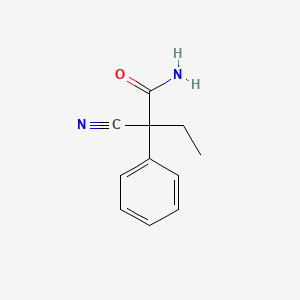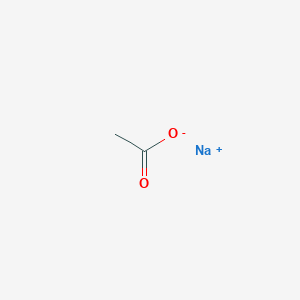
7H-purine-6-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
CID 4071, also known as the CD4071 IC, is a Dual Input OR Gate with Quad package . This means it contains four independent OR gates, each with two inputs . These gates are the primary targets of the CID 4071 and play a crucial role in digital electronics, including building logic level circuits like encoders and decoders .
Mode of Action
The CID 4071 interacts with its targets (the OR gates) by providing two inputs to each gate . The output of each OR gate, referred to as Q, is determined by the logic OR operation . According to this operation, the output is high when any of the inputs is high, and the output is low when both inputs are low .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their movement within the body, in the context of CID 4071, we can discuss its operational characteristics. The CID 4071 operates within a voltage range of -0.5V to +20V . It has a typical operating voltage of 5V . The maximum propagation delay is 250ns, and the maximum transition time is 200ns .
Result of Action
The result of CID 4071’s action is the output of the OR gates. As per the logic OR operation, the output is high when any of the inputs is high, and the output is low when both inputs are low . This output can be used to control other components in a digital circuit, enabling complex computational operations.
Preparation Methods
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction can be represented as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions, including:
Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide.
(C3H3N2)2CO+H2O→2C3H4N2+CO2
Amide Formation: It is used to convert amines into amides, carbamates, and ureas.
Ester Formation: It can also convert alcohols into esters.
Scientific Research Applications
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly for the formation of amides and esters.
Biology: It is employed in peptide synthesis for coupling amino acids.
Medicine: It is used in the synthesis of various pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Carbonyldiimidazole is unique in its ability to act as a coupling agent without the need for harsh conditions. Similar compounds include:
Phosgene: Used in similar coupling reactions but requires more stringent conditions.
Thionyl Chloride: Also used for similar purposes but can cause side reactions.
Properties
IUPAC Name |
7H-purine-6-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVAUDGFNGKCSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1)C(=NC=N2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
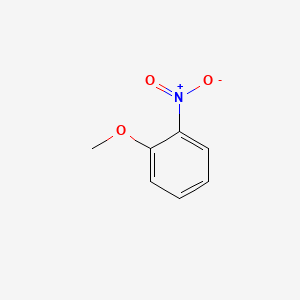
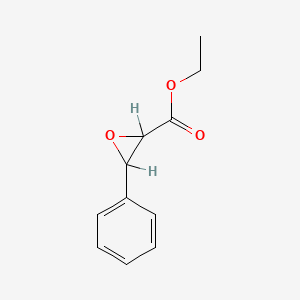
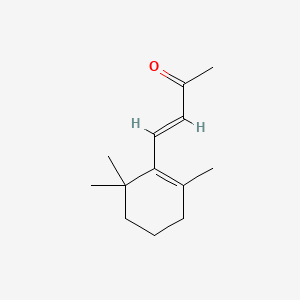





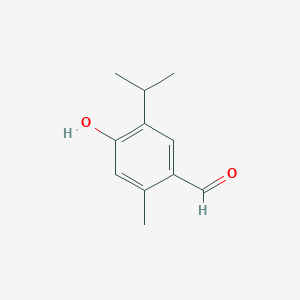
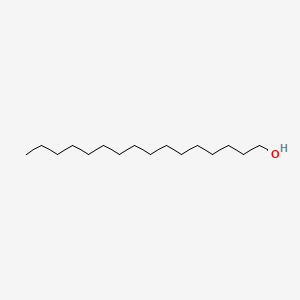

![2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B7769755.png)
